molecular formula C19H17Cl2N3O2 B12010951 3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769149-64-6

3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12010951
CAS No.: 769149-64-6
M. Wt: 390.3 g/mol
InChI Key: ITCLURMQILOMOF-WQAGWHGLSA-N
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Description

3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzamide and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and hydrazine derivatives.

    Reaction Conditions: The reaction conditions often include controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Stepwise Reactions: The process involves stepwise reactions, including the formation of intermediate compounds, which are then further reacted to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automation: Automated systems to control reaction conditions precisely.

    Purification: Advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Shares the dichlorobenzamide structure but lacks the hydrazino group.

    N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide: Similar structure but without the dichloro substitution.

Uniqueness

3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

769149-64-6

Molecular Formula

C19H17Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

3,4-dichloro-N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H17Cl2N3O2/c1-13(9-14-5-3-2-4-6-14)11-23-24-18(25)12-22-19(26)15-7-8-16(20)17(21)10-15/h2-11H,12H2,1H3,(H,22,26)(H,24,25)/b13-9-,23-11+

InChI Key

ITCLURMQILOMOF-WQAGWHGLSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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